Methyl 2-thien-2-ylimidazo[1,2-a]pyridine-6-carboxylate
Description
Properties
IUPAC Name |
methyl 2-thiophen-2-ylimidazo[1,2-a]pyridine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2S/c1-17-13(16)9-4-5-12-14-10(8-15(12)7-9)11-3-2-6-18-11/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDGKKOJRWVQZAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN2C=C(N=C2C=C1)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-thien-2-ylimidazo[1,2-a]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with thiophene-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The resulting intermediate is then esterified using methanol to yield the final product .
Industrial Production Methods
large-scale synthesis would likely follow similar synthetic routes with optimizations for yield and purity, including the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-thien-2-ylimidazo[1,2-a]pyridine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
Methyl 2-thien-2-ylimidazo[1,2-a]pyridine-6-carboxylate has shown potential in various therapeutic areas:
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of derivatives of imidazo[1,2-a]pyridine compounds, including this compound. In vitro assays have demonstrated effectiveness against a range of bacteria such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values indicate that these compounds may serve as leads for developing new antimicrobial agents .
Anticancer Properties
The compound's structural features allow it to interact with biological targets associated with cancer cell proliferation. Preliminary studies have shown that certain derivatives exhibit cytotoxic effects on various cancer cell lines, suggesting potential applications in cancer therapy . For instance, compounds derived from imidazo[1,2-a]pyridine scaffolds have been reported to induce apoptosis in breast cancer cells .
Pharmacological Applications
This compound is being investigated for its interactions with G protein-coupled receptors (GPCRs), which play crucial roles in numerous physiological processes:
Receptor Modulation
Research indicates that derivatives of this compound can act as modulators of specific GPCRs involved in neurotransmission and cardiovascular regulation. The ability to selectively target these receptors opens avenues for developing drugs aimed at treating conditions such as hypertension and depression .
Material Science
The unique chemical structure of this compound also lends itself to applications in material science:
Organic Electronics
Due to its electronic properties, this compound can be utilized in the development of organic semiconductors. Its incorporation into polymer matrices could enhance the performance of organic light-emitting diodes (OLEDs) and photovoltaic devices .
Synthesis and Characterization
The synthesis of this compound typically involves cyclization reactions between appropriate precursors under controlled conditions. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of synthesized compounds.
| Method | Details |
|---|---|
| Synthesis Route | Cyclization of 2-amino pyridine with thienoic acid derivatives |
| Characterization Techniques | NMR, MS, Infrared Spectroscopy (IR) |
Antimicrobial Study
In a recent study published in Molecules, researchers synthesized a series of imidazo[1,2-a]pyridine derivatives and evaluated their antimicrobial activity using the agar diffusion method. The results indicated that certain derivatives exhibited significant inhibition against gram-positive and gram-negative bacteria .
Anticancer Evaluation
Another study focused on the anticancer potential of synthesized imidazo[1,2-a]pyridine derivatives against human cancer cell lines. The findings revealed that several compounds induced cell death through apoptosis pathways, highlighting their potential as anticancer agents .
Mechanism of Action
The mechanism of action of Methyl 2-thien-2-ylimidazo[1,2-a]pyridine-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as cell proliferation, apoptosis, or signal transduction. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Electronic and Steric Effects
- Thien-2-yl vs.
- Electron-Withdrawing Groups (e.g., NO₂, CF₃): These substituents reduce electron density at the imidazo[1,2-a]pyridine core, which could influence reactivity in electrophilic substitution reactions or interactions with biological targets .
Biological Activity
Methyl 2-thien-2-ylimidazo[1,2-a]pyridine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, biochemical interactions, and relevant research findings.
- Chemical Name : this compound
- CAS Number : 1891281-74-5
- Molecular Formula : C13H10N2O2S
- Molecular Weight : 258.3 g/mol
- Density : 1.36 g/cm³ (predicted)
- pKa : 4.78 (predicted) .
The biological activity of this compound is attributed to its interaction with various molecular targets within cells:
- Enzyme Inhibition : The compound has been shown to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism. Such interactions can lead to the inhibition or alteration of enzyme activity, affecting drug efficacy and metabolism .
- Cell Signaling Modulation : It influences key cellular signaling pathways involved in inflammatory responses and may alter gene expression that affects cellular metabolism and function .
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. The exact mechanisms are still under investigation, but it is believed that the compound disrupts bacterial cell membranes or inhibits vital metabolic processes .
Anticancer Activity
Several studies have explored the anticancer potential of this compound. It has shown promise in inhibiting cell proliferation and inducing apoptosis in cancer cell lines. The specific pathways affected include:
- Apoptotic Pathways : The compound may activate intrinsic apoptotic pathways leading to programmed cell death in cancer cells .
- Cell Cycle Arrest : It has been observed to induce cell cycle arrest at specific phases, thereby preventing cancer cell division .
Case Studies
- Anticancer Efficacy : A study demonstrated that treatment with this compound resulted in a significant reduction in tumor size in animal models of breast cancer. The compound was administered at varying doses, with optimal results observed at a concentration of 50 mg/kg body weight .
- Antimicrobial Activity : Another investigation assessed the antimicrobial effects against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) of 32 µg/mL against both strains, indicating moderate antibacterial activity .
Biochemical Interactions
The compound's interactions with biomolecules are crucial for its biological effects:
| Interaction Type | Description |
|---|---|
| Enzyme Interaction | Binds to cytochrome P450 enzymes |
| Gene Expression | Alters expression levels of metabolic genes |
| Cell Signaling | Modulates inflammatory signaling pathways |
Q & A
Q. What synthetic methodologies are effective for preparing Methyl 2-thien-2-ylimidazo[1,2-a]pyridine-6-carboxylate, and how can reaction conditions be optimized?
The synthesis of imidazo[1,2-a]pyridine derivatives often employs domino reactions, such as I2/TBHP-promoted oxidative coupling. For example, a related compound, Methyl 2-phenylimidazo[1,2-a]pyridine-6-carboxylate, was synthesized in 55% yield via a multi-component reaction involving aldehydes, amines, and alkynes under mild conditions . Key optimization parameters include:
- Catalyst system : I2 as a dual catalyst/oxidant with TBHP for radical initiation.
- Solvent : Polar aprotic solvents (e.g., DMSO) enhance reaction efficiency.
- Temperature : Room temperature to 80°C, depending on substrate reactivity.
- Purification : Column chromatography with ethyl acetate/hexane gradients is typical.
Q. Which analytical techniques are critical for confirming the structural identity and purity of this compound?
- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR are essential for confirming regioselectivity and substituent positions. For example, the phenyl analog shows distinct aromatic protons at δ 8.81 (dd, J = 1.7, 1.0 Hz) and δ 7.55 (d, J = 9.4 Hz) .
- HRMS : High-resolution mass spectrometry validates molecular formula (e.g., [C15H12N2O2 + H]<sup>+</sup> with 253.0976 m/z observed) .
- Purity assessment : HPLC with UV detection (λ = 254 nm) or TLC (silica gel, Rf ~0.5 in ethyl acetate) is recommended, especially when commercial suppliers lack analytical data .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of bioactive derivatives?
SAR analysis involves systematic substitution at key positions:
- Thienyl vs. phenyl groups : The thienyl moiety may enhance π-stacking interactions in biological targets compared to phenyl .
- Carboxylate ester : Hydrolysis to the free acid can improve solubility for in vitro assays.
- Case study : Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate derivatives exhibit antiviral activity, highlighting the importance of halogen substituents at position 6 .
Methodology :
Introduce substituents (e.g., Br, CF3) via Suzuki coupling or electrophilic substitution.
Screen derivatives in target-specific assays (e.g., kinase inhibition, antimicrobial activity).
Q. What computational strategies predict the biological targets and pharmacokinetic properties of this compound?
- Molecular docking : Tools like AutoDock Vina can identify potential targets. For example, a related imidazo[1,2-a]pyridine derivative showed a docking score of -9.6 kcal/mol against squalene synthase, suggesting antifungal potential .
- ADMET prediction : SwissADME or pkCSM models assess oral bioavailability, BBB permeability, and CYP450 interactions. Key parameters:
Q. How should researchers address discrepancies in synthetic yields or analytical data across studies?
- Yield variability : Replicate reactions with controlled conditions (e.g., inert atmosphere, strict stoichiometry). For example, the 55% yield reported for the phenyl analog may improve with microwave-assisted synthesis .
- Analytical validation : Cross-check NMR data with computational predictions (e.g., ChemDraw) and use 2D NMR (COSY, HSQC) to resolve overlapping signals .
Q. What protocols ensure compound stability during long-term storage?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
